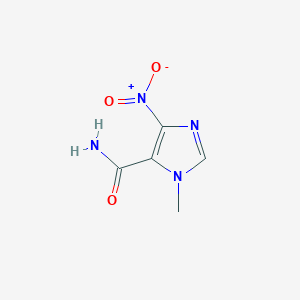

1-Méthyl-4-nitro-1H-imidazole-5-carboxamide

Vue d'ensemble

Description

Minopafant, également connu sous le nom de E5880, est un nouvel antagoniste du récepteur de l'activateur plaquettaire. Il a été initialement développé par Eisai Co., Ltd. pour le traitement de la coagulation intravasculaire disséminée. la recherche a été interrompue .

Applications De Recherche Scientifique

Chemistry: As a platelet activating factor receptor antagonist, it has been used to study receptor-ligand interactions.

Biology: Its role in inhibiting platelet activation has implications for understanding blood clotting mechanisms.

Medicine: Initially investigated for treating disseminated intravascular coagulation, it has potential therapeutic applications in other hematologic conditions.

Industry: Its unique properties make it a candidate for developing new pharmaceutical formulations

Méthodes De Préparation

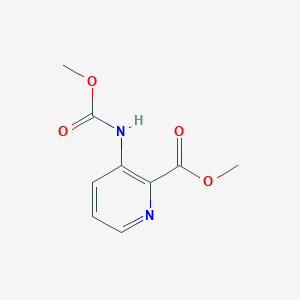

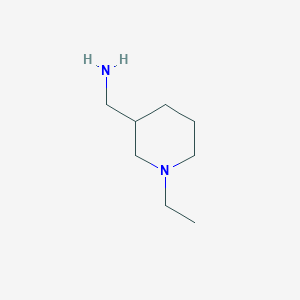

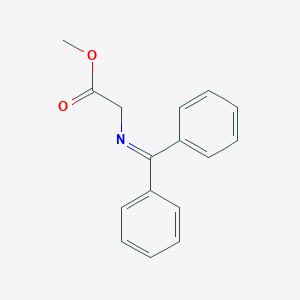

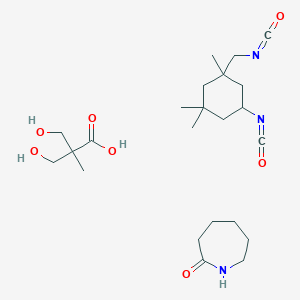

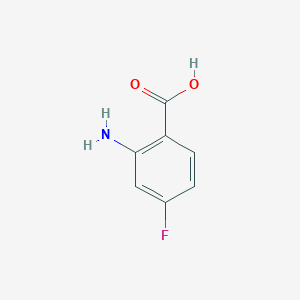

La voie de synthèse de Minopafant implique plusieurs étapes :

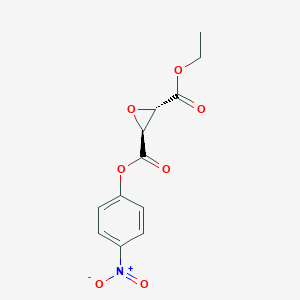

Estérification : le 2-méthoxy-1,3-propanediol est estérifié avec du chlorocarbonate de phényle dans la pyridine pour former un diester.

Formation de Carbamate : le diester est traité avec de la 2-(aminométhyl)pyridine dans du chloroforme en reflux, ce qui donne un carbamate.

Formation de Dicarbamate : le carbamate est mis en réaction avec de la 4-hydroxypipéridine dans du chloroforme en reflux pour donner un dicarbamate.

Formation de Tricarbamate : le dicarbamate est traité avec de l'isocyanate d'octadécyle pour former un tricarbamate.

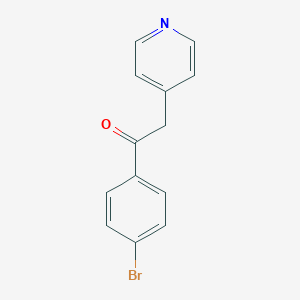

Acylation : le tricarbamate est acylé avec du chlorure de 2-méthoxybenzoyle dans la pyridine pour donner le précurseur.

Traitement Final : Le précurseur est traité avec de l'iodure d'éthyle à température de reflux et soumis à une résine échangeuse d'ions.

Analyse Des Réactions Chimiques

Minopafant subit diverses réactions chimiques, notamment :

Oxydation : Minopafant peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants.

Substitution : les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que des halogénures ou des amines.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent la pyridine, le chloroforme et l'iodure d'éthyle. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de la Recherche Scientifique

Chimie : en tant qu'antagoniste du récepteur de l'activateur plaquettaire, il a été utilisé pour étudier les interactions récepteur-ligand.

Biologie : son rôle dans l'inhibition de l'activation plaquettaire a des implications pour la compréhension des mécanismes de coagulation sanguine.

Médecine : initialement étudié pour le traitement de la coagulation intravasculaire disséminée, il a des applications thérapeutiques potentielles dans d'autres affections hématologiques.

Industrie : Ses propriétés uniques en font un candidat pour le développement de nouvelles formulations pharmaceutiques

Mécanisme d'Action

Minopafant exerce ses effets en antagonisant le récepteur de l'activateur plaquettaire. Ce récepteur est impliqué dans divers processus cellulaires, notamment l'inflammation et la thrombose. En bloquant ce récepteur, Minopafant inhibe l'agrégation plaquettaire et réduit l'inflammation. Les cibles moléculaires et les voies impliquées comprennent le récepteur de l'activateur plaquettaire et les voies de signalisation en aval .

Mécanisme D'action

Minopafant exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various cellular processes, including inflammation and thrombosis. By blocking this receptor, Minopafant inhibits platelet aggregation and reduces inflammation. The molecular targets and pathways involved include the platelet activating factor receptor and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Minopafant est unique par rapport aux autres antagonistes du récepteur de l'activateur plaquettaire en raison de sa structure chimique et de ses propriétés spécifiques. Des composés similaires comprennent :

Ginkgolide B : un autre antagoniste du récepteur de l'activateur plaquettaire avec une structure chimique différente.

Lexipafant : un composé ayant des propriétés antagonistes similaires mais une pharmacocinétique différente.

Apafant : un autre antagoniste ayant des applications thérapeutiques distinctes.

L'unicité de Minopafant réside dans son affinité de liaison spécifique au récepteur et les effets pharmacologiques qui en résultent .

Propriétés

IUPAC Name |

3-methyl-5-nitroimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUARTNVPDGQVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278513 | |

| Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-88-7 | |

| Record name | NSC7856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

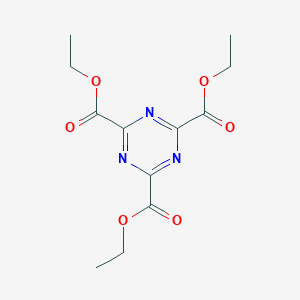

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

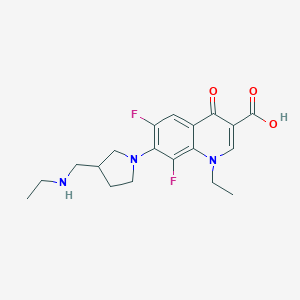

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.